molecular formula C5H7N5O11 B14275989 Propane, 2,2-dinitro-1-(2,2,2-trinitroethoxy)- CAS No. 133178-81-1

Propane, 2,2-dinitro-1-(2,2,2-trinitroethoxy)-

Cat. No.: B14275989
CAS No.: 133178-81-1
M. Wt: 313.14 g/mol
InChI Key: YKAXXNUYOIDGPA-UHFFFAOYSA-N
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Description

Propane, 2,2-dinitro-1-(2,2,2-trinitroethoxy)- is a highly energetic compound known for its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of multiple nitro groups, which contribute to its high energy content and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propane, 2,2-dinitro-1-(2,2,2-trinitroethoxy)- typically involves the nitration of precursor compounds under controlled conditions. One common method includes the reaction of 2,2,2-trinitroethanol with a suitable propane derivative in the presence of nitrating agents such as nitric acid and sulfuric acid. The reaction is carried out at low temperatures to prevent decomposition and to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes, where the precursor compounds are continuously fed into a reactor containing the nitrating agents. The reaction conditions, including temperature, pressure, and concentration of reactants, are carefully monitored to optimize yield and purity. The product is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

Propane, 2,2-dinitro-1-(2,2,2-trinitroethoxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The nitro groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Substitution reactions often require nucleophiles like amines or thiols and are carried out under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield amino derivatives, while oxidation can produce nitroso or nitrate compounds.

Scientific Research Applications

Propane, 2,2-dinitro-1-(2,2,2-trinitroethoxy)- has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of other high-energy materials and as a reagent in organic synthesis.

    Biology: Investigated for its potential use in biochemical assays and as a tool for studying cellular processes.

    Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent.

    Industry: Utilized in the production of explosives, propellants, and other energetic materials.

Mechanism of Action

The mechanism of action of propane, 2,2-dinitro-1-(2,2,2-trinitroethoxy)- involves the interaction of its nitro groups with molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. These interactions can result in the disruption of cellular processes, making the compound useful in various applications.

Comparison with Similar Compounds

Properties

CAS No.

133178-81-1

Molecular Formula

C5H7N5O11

Molecular Weight

313.14 g/mol

IUPAC Name

2,2-dinitro-1-(2,2,2-trinitroethoxy)propane

InChI

InChI=1S/C5H7N5O11/c1-4(6(11)12,7(13)14)2-21-3-5(8(15)16,9(17)18)10(19)20/h2-3H2,1H3

InChI Key

YKAXXNUYOIDGPA-UHFFFAOYSA-N

Canonical SMILES

CC(COCC([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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